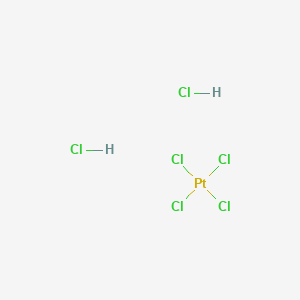
Chloroplatinic acid crystal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroplatinic acid, also known as hexachloroplatinic acid, is a reddish-brown, light-sensitive crystal . It is used to make platinum photographic prints, indelible ink, and mirrors. It is also used for platinizing glass, porcelain, and pumice stone .
Synthesis Analysis
Chloroplatinic acid is produced by dissolving platinum in aqua regia . The chemical reaction is as follows: Pt + 4HNO3 + 6HCl → H2PtCl6 + 4NO2 + 4H2O . The resulting orange/red solution can be evaporated to produce brownish-red crystals .Molecular Structure Analysis
The molecular formula of Chloroplatinic acid is H2PtCl6 . Its average mass is 409.818 Da and its monoisotopic mass is 406.793579 Da .Chemical Reactions Analysis
When heated, hexachloroplatinic acid decomposes to platinum (IV) chloride . The reaction is as follows: (H3O)2PtCl6·nH2O → PtCl4 + 2 HCl + (n + 2) H2O .Physical And Chemical Properties Analysis
Chloroplatinic acid is a reddish-brown solid that is highly soluble in water . It has a melting point of 60 °C , and it decomposes upon reaching its boiling point . The density of Chloroplatinic acid is 2.431 g/cm^3 .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Microcenter Production
Chloroplatinic acid can be incorporated into the structure of phospho-12-tungstic acid crystals without altering their primary structure. This process results in the production of highly dispersed Pt microcenters within the crystal structure, which are useful in catalysis applications (Kulesza et al., 1998).
2. Graphene Film Modification
Chloroplatinic acid is used to modify the grain boundaries of graphene films, enhancing their electrical properties. This modification occurs only on the edge of the graphene layer in contact with the substrate, improving the performance of the graphene films (Chen et al., 2014).
3. Cross-Linking Catalyst in Polymer Chemistry
In polymer chemistry, chloroplatinic acid acts as a catalyst to enhance hydrosilylation in the cross-linking of polycarbosilane/divinylbenzene. The effectiveness of chloroplatinic acid as a catalyst depends on the amount used, reaction temperature, and molecular mass (Zhaohui, 2004).
4. Co-ordination Chemistry
Chloroplatinic acid undergoes extensive hydrolysis, forming various Pt complexes in solution. Its co-ordination chemistry is crucial in understanding the behavior of Pt in different conditions, which is important for catalytic applications (Spieker et al., 2002).
5. Platinum Particle Synthesis
Chloroplatinic acid is used in the synthesis of small platinum particles. The size and morphology of these particles can be controlled by varying the conditions of the reduction process, and these particles have applications in various chemical processes (Rheenen et al., 1987).
6. Platinum Catalysts Preparation
Chloroplatinic acid plays a role in the preparation of colloidal platinum catalysts. It's reduced in the presence of surfactants to produce dispersions of platinum that are highly active catalysts for hydrogenation processes (Toshima et al., 1985).
7. Catalyst in Chemical Reactions
Chloroplatinic acid catalyzes various chemical reactions, such as the hydrosilylation of acetylenes and olefin addition, demonstrating its versatility as a catalyst in organic synthesis (Son et al., 1996).
8. Facetting and Roughening of Platinum Electrodes
Chloroplatinic acid is used in creating preferred crystallographic orientations and roughness in platinum electrodes, which is significant for electrochemical applications (Egli et al., 1993).
Wirkmechanismus
Safety and Hazards
Chloroplatinic acid is corrosive to metals and is fatal if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Chloroplatinic acid is an important commercial source of platinum, usually as an aqueous solution . It has been used in the synthesis and characterization of nanostructured platinum coated titanium as electrode material . It has also been used in the preparation of wide-gap, fine cerium dioxide crystals (CeO2, d = 8.1 nm), to support Pt nanoparticles as electrocatalysts for ethanol oxidation . These applications suggest promising future directions for the use of Chloroplatinic acid.
Eigenschaften
IUPAC Name |
tetrachloroplatinum;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHNZZOZWQQPA-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroplatinic acid crystal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


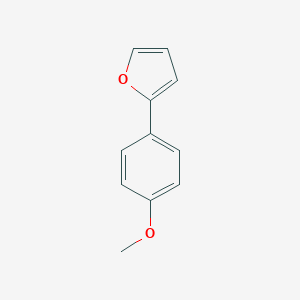


![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)

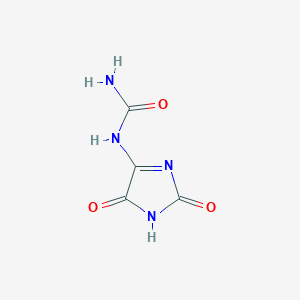
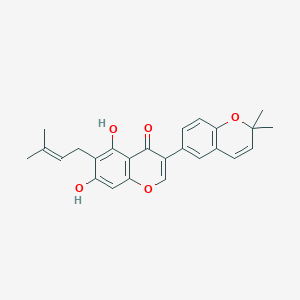

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
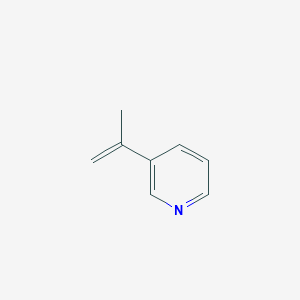
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

